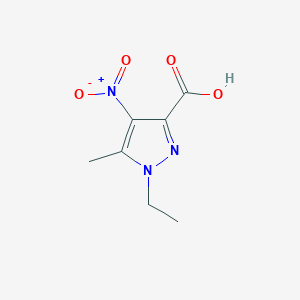

1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Beschreibung

1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS 50920-47-3) is a nitro-substituted pyrazole derivative with the molecular formula C₇H₉N₃O₄ and a molecular weight of 199.167 g/mol . The compound features a pyrazole core substituted with an ethyl group at position 1, a methyl group at position 5, a nitro group at position 4, and a carboxylic acid moiety at position 2. This structural arrangement confers unique physicochemical properties, including moderate polarity due to the nitro and carboxylic acid groups, which influence solubility and reactivity. Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile synthetic adaptability and biological activity .

Eigenschaften

CAS-Nummer |

50920-47-3 |

|---|---|

Molekularformel |

C7H9N3O4 |

Molekulargewicht |

199.16 g/mol |

IUPAC-Name |

1-ethyl-5-methyl-4-nitropyrazole-3-carboxylic acid |

InChI |

InChI=1S/C7H9N3O4/c1-3-9-4(2)6(10(13)14)5(8-9)7(11)12/h3H2,1-2H3,(H,11,12) |

InChI-Schlüssel |

FVAMWYRRWJUYMO-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=C(C(=N1)C(=O)O)[N+](=O)[O-])C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of Hydrazine Derivatives

The foundational step in synthesizing pyrazole derivatives involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds. For 1-ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid, this typically begins with ethyl hydrazine and ethyl acetoacetate under basic conditions. The reaction proceeds via enolate formation, followed by nucleophilic attack and ring closure to yield 3-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

Key Reaction Conditions:

-

Temperature: 80–120°C

-

Catalyst: Potassium carbonate (1.2–1.5 equiv)

-

Solvent: Dimethyl carbonate or diethylene glycol dimethyl ether

This intermediate is subsequently functionalized at the 4-position via nitration.

Nitration Strategies

Introducing the nitro group at the 4-position requires careful selection of nitrating agents to avoid over-nitration or ring degradation. Two primary methods are employed:

Conventional Nitration with Mixed Acids

A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 molar ratio is used at 0–5°C. The electrophilic nitronium ion (NO₂⁺) attacks the electron-rich 4-position of the pyrazole ring, yielding the nitro-substituted derivative.

Optimized Parameters:

Metal-Catalyzed Nitration

Recent advances utilize transition metal catalysts (e.g., Cu(NO₃)₂) in acetic anhydride to enhance regioselectivity. This method reduces side reactions and improves yields to 78–82%.

Functional Group Interconversion and Carboxylation

Oxidation of Methyl Groups

The carboxylic acid moiety at the 3-position is introduced via oxidation of a pre-existing methyl group. Potassium permanganate (KMnO₄) in acidic or neutral media is commonly used:

Conditions:

Direct Carboxylation via Carbon Dioxide Insertion

An alternative route employs supercritical CO₂ under high pressure (10–15 MPa) with palladium catalysts. This method avoids harsh oxidants and achieves yields of 65–70%.

Industrial-Scale Production and Optimization

Batch Process Parameters

Industrial synthesis prioritizes cost efficiency and scalability. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–120°C | Maximizes ring stability |

| Pressure | 0.5–0.93 MPa | Enhances reaction rate |

| Solvent | Dimethyl carbonate | Reduces byproduct formation |

| Catalyst Loading | 1.2 equiv K₂CO₃ | Balances reactivity and cost |

Purification Protocols

Post-synthesis purification is critical for pharmaceutical-grade material:

-

Salt Removal: Filtration at 15–25°C to eliminate potassium carbonate residues.

-

Solvent Distillation: Vacuum distillation at 50–70°C to recover dimethyl carbonate.

-

Washing Steps: Sequential washes with sodium sulfite (5%) and sodium carbonate (5%) to neutralize acidic byproducts.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Conventional Nitration | Low cost, simple setup | Risk of over-nitration | 68–74 |

| Metal-Catalyzed | High regioselectivity | Expensive catalysts | 78–82 |

| Supercritical CO₂ | Eco-friendly, mild conditions | High equipment costs | 65–70 |

Analyse Chemischer Reaktionen

Reaktionstypen: 1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) oder durch Verwendung chemischer Reduktionsmittel wie Zinn(II)-chlorid zu einer Aminogruppe reduziert werden.

Substitution: Die Carbonsäuregruppe kann in Gegenwart von sauren Katalysatoren in Veresterungsreaktionen mit Alkoholen unter Bildung von Estern eintreten.

Hydrolyse: Die Esterderivate können unter sauren oder basischen Bedingungen zurück zur Carbonsäure hydrolysiert werden.

Häufige Reagenzien und Bedingungen:

Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff, Zinn(II)-chlorid.

Veresterung: Alkohole, saure Katalysatoren (z. B. Schwefelsäure).

Hydrolyse: Saure oder basische wässrige Lösungen.

Hauptprodukte, die gebildet werden:

Reduktion: 1-Ethyl-5-methyl-4-amino-1H-pyrazol-3-carbonsäure.

Veresterung: 1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-carboxylate.

Hydrolyse: 1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-carbonsäure.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-carbonsäure und seinen Derivaten beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Nitrogruppe kann an Redoxreaktionen teilnehmen, während die Carbonsäuregruppe Wasserstoffbrückenbindungen mit Zielproteinen ausbilden kann, wodurch deren Aktivität und Funktion beeinflusst werden. Diese Wechselwirkungen können verschiedene biologische Pfade modulieren, was zu den beobachteten biologischen Effekten führt .

Ähnliche Verbindungen:

- 1-Ethyl-4-nitro-1H-pyrazol-3-carbonsäure

- 1-Methyl-4-nitro-3-propyl-1H-pyrazol-5-carbonsäure

- 1-Ethyl-3-methyl-1H-pyrazol-5-carbonsäure

Vergleich: 1-Ethyl-5-methyl-4-nitro-1H-pyrazol-3-carbonsäure ist aufgrund der spezifischen Positionierung der Nitrogruppe an der 4-Position und der Ethyl- und Methylsubstituenten am Pyrazolring einzigartig. Diese strukturelle Anordnung beeinflusst seine Reaktivität und biologische Aktivität im Vergleich zu ähnlichen Verbindungen. Zum Beispiel kann das Vorhandensein der Nitrogruppe an verschiedenen Positionen die elektronischen Eigenschaften der Verbindung und ihre Wechselwirkungen mit biologischen Zielstrukturen verändern .

Wirkmechanismus

The mechanism of action of 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biological pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Positional Isomerism

Pyrazole derivatives often differ in substituent type, position, and alkyl chain length, leading to distinct chemical and biological behaviors. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Reactivity and Functional Group Analysis

- Nitro Group Influence: The nitro group at position 4 in the target compound is a strong electron-withdrawing group, which polarizes the pyrazole ring and enhances electrophilic substitution reactivity.

- Carboxylic Acid Role : The carboxylic acid at position 3 enables salt formation and hydrogen bonding, improving solubility in polar solvents. Esters of similar compounds (e.g., ethyl esters in and ) show reduced polarity, making them more suitable for lipid-based drug formulations .

- Alkyl Chain Effects : Substituting ethyl with propyl (as in 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid ) increases hydrophobicity, which could enhance membrane permeability in biological systems .

Biologische Aktivität

1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS No. 50920-47-3) is a heterocyclic compound belonging to the pyrazole family, characterized by its unique molecular structure comprising a nitro group, a carboxylic acid group, and ethyl and methyl substituents on the pyrazole ring. Its molecular formula is C7H9N3O4, with a molar mass of approximately 199.164 g/mol .

This compound is of significant interest in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The presence of the nitro group and carboxylic acid enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo redox reactions, while the carboxylic acid can form hydrogen bonds with target proteins, thereby modulating various biological pathways . This interaction can lead to significant biological effects, including enzyme inhibition and receptor modulation.

Pharmacological Properties

Research has indicated that derivatives of this compound exhibit various pharmacological activities:

- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against a range of microbial pathogens .

- Anti-inflammatory Effects : Compounds within this class are being studied for their potential to reduce inflammation in various models .

- Anticancer Properties : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation in vitro and in vivo .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. Substituents at specific positions on the pyrazole ring can enhance or diminish activity against various targets. For instance, the positioning of the nitro group at the 4-position is critical for its reactivity and interaction with biological systems .

Anticancer Activity

In a study published in Nature, derivatives of pyrazoles including this compound were screened for anticancer properties against several human cancer cell lines (e.g., H460, A549). The results indicated that certain derivatives exhibited potent cytotoxic effects, suggesting their potential as chemotherapeutic agents .

Antimicrobial Studies

A comprehensive screening of various pyrazole compounds revealed that those similar to this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the compound's versatility as a scaffold for developing new antimicrobial agents .

Comparative Analysis

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Antimicrobial, anticancer, anti-inflammatory | Nitro group at 4-position; carboxylic acid present |

| 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid | Moderate anticancer activity | Different nitro positioning affects reactivity |

| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | Lower antimicrobial activity | Propyl substitution reduces potency |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid and its derivatives?

The compound is typically synthesized via condensation reactions of substituted pyrazole precursors. For example, ethyl esters of pyrazole-carboxylic acids can react with acid anhydrides, acid chlorides, or sulfonyl hydrazides to introduce nitro or alkyl groups at specific positions . Cyclocondensation with reagents like urea, thiourea, or aryl boronic acids (under Pd catalysis) is also used to functionalize the pyrazole core . Characterization involves IR, H-NMR, and mass spectrometry, with purity confirmed via elemental analysis .

Q. How are structural and purity analyses conducted for this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., nitro groups at ~1520 cm, carboxylic acid O-H stretches at ~2500–3000 cm) .

- H-NMR : Assigns protons on the pyrazole ring (e.g., ethyl/methyl groups at δ 1.2–4.2 ppm) and nitro/carboxylic acid substituents .

- Mass spectrometry : Confirms molecular weight (e.g., molecular ion peaks at m/z 241 for ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate) .

- Elemental analysis : Validates purity (>98% by GC/HPLC) .

Advanced Research Questions

Q. What strategies optimize regioselectivity during nitro-group introduction in pyrazole derivatives?

Regioselectivity is controlled by steric and electronic factors. For example, nitration at the 4-position is favored due to the electron-withdrawing effect of the carboxylic acid group at position 3, which directs electrophilic substitution . Reaction conditions (e.g., nitric acid concentration, temperature) and protecting groups (e.g., ethyl esters) further enhance selectivity .

Q. How do substituents at the 3- and 5-positions influence biological activity?

- Nitro group (position 4) : Enhances electron-deficient character, potentially improving binding to enzymatic targets (e.g., cyclooxygenase-2 in anti-inflammatory studies) .

- Ethyl/methyl groups (positions 1 and 5) : Increase lipophilicity, affecting membrane permeability and pharmacokinetics .

- Carboxylic acid (position 3) : Enables salt formation or conjugation with biomolecules (e.g., amides for prodrug development) . Comparative studies of analogs (e.g., 4-chloro or 3-propyl derivatives) reveal structure-activity relationships (SAR) in analgesic and anti-inflammatory assays .

Q. What catalytic systems are effective in cross-coupling reactions involving pyrazole intermediates?

Palladium catalysts (e.g., Pd(PPh)) facilitate Suzuki-Miyaura couplings with aryl boronic acids to functionalize pyrazole cores. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate reacts with phenyl boronic acid in deaerated DMF/HO under KPO to yield diarylated pyrazoles . Optimized conditions include inert atmospheres and controlled temperatures (80–100°C) .

Q. How are computational methods applied to predict reactivity or binding modes of this compound?

Density Functional Theory (DFT) calculations model nitro group orientation and hydrogen-bonding interactions with biological targets. Molecular docking studies (e.g., with COX-2 or phosphodiesterase enzymes) predict binding affinities based on electrostatic complementarity . These methods guide the design of analogs with reduced ulcerogenic activity compared to traditional NSAIDs .

Methodological Challenges

Q. What are the limitations in characterizing nitro-pyrazole derivatives via NMR?

- Signal broadening : Nitro groups cause deshielding, complicating proton assignments.

- Solvent interference : Carboxylic acid protons exchange rapidly in DO, requiring deuterated DMSO or CDCl for clarity .

- Dynamic effects : Rotameric equilibria of ethyl groups split signals, necessitating variable-temperature NMR .

Q. How can purification challenges be addressed for polar pyrazole-carboxylic acids?

- Chromatography : Reverse-phase HPLC (C18 columns, acetonitrile/water gradients) resolves polar impurities .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals, confirmed via melting point (e.g., 150–152°C for 1-methyl derivatives) .

- Ion-exchange resins : Carboxylic acid groups bind to anion exchangers (e.g., Dowex-1), enabling selective elution with acetic acid .

Data Interpretation and Contradictions

Q. How to resolve discrepancies in reported biological activities of structurally similar analogs?

Contradictions may arise from assay conditions (e.g., cell lines, dosage). For example, ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate shows variable ulcerogenic indices in rodent models depending on administration route (oral vs. intraperitoneal) . Meta-analyses comparing IC values across studies and validating via standardized assays (e.g., AOAC SMPR 2014.011 for phosphodiesterase inhibition) are critical .

Experimental Design Considerations

Q. What in vitro/in vivo models are appropriate for evaluating anti-inflammatory activity?

- In vitro : COX-1/COX-2 inhibition assays using purified enzymes or LPS-stimulated macrophages (measure PGE levels) .

- In vivo : Carrageenan-induced paw edema in rats (acute inflammation) or collagen-induced arthritis models (chronic inflammation) .

- Toxicity screening : Ulcerogenic activity assessed via gastric lesion scoring in rodents after 7-day dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.